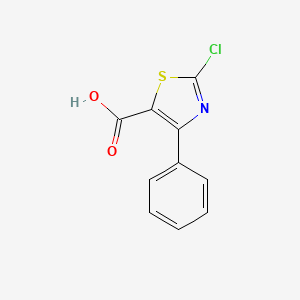

2-Chloro-4-phenylthiazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-10-12-7(8(15-10)9(13)14)6-4-2-1-3-5-6/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXBHFCITNFCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-phenylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-phenylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

Coupling Reactions: The phenyl group allows for coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Various substituted thiazoles depending on the nucleophile used.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Dihydrothiazoles.

Scientific Research Applications

2-Chloro-4-phenylthiazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and phenyl groups enhance its ability to bind to enzymes or receptors, potentially inhibiting their activity. The thiazole ring can interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, COOH) reduce basicity and increase acidity. For example, the carboxylic acid group in all derivatives enhances water solubility marginally but varies with substituent positions .

- Lipophilicity : The 4-chlorophenyl substitution in 2-(4-Chlorophenyl)-4-methyl-5-thiazolecarboxylic acid increases LogP (3.1) compared to the parent compound (2.5), suggesting enhanced membrane permeability .

- Solubility : Methyl groups (e.g., in 2-Chloro-5-methylthiazole-4-carboxylic acid) improve solubility (3.2 mg/mL) due to reduced crystallinity .

Biological Activity

2-Chloro-4-phenylthiazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its structure, which includes a thiazole ring with chloro and phenyl substituents, enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure

This compound has the following chemical structure:

- Molecular Formula : C10H7ClN2O2S

- CAS Number : 74476-66-7

This compound features a thiazole ring, which is known for its significant role in various biological activities due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits substantial antimicrobial properties. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values demonstrated significant antibacterial activity:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 8 |

| Escherichia coli (ATCC 10536) | 16 |

| Enterococcus faecalis (ATCC 51299) | 8 |

The compound also inhibited biofilm formation at concentrations below its MIC, indicating potential utility in treating biofilm-associated infections .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies revealed that this compound can induce cytotoxic effects against several cancer types, including breast and lung cancers. The IC50 values for different cancer cell lines are summarized below:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

Mechanistic studies suggest that the compound may exert its effects through apoptosis induction and cell cycle arrest, primarily via modulation of apoptotic pathways involving Bcl-2 family proteins .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

The mechanism underlying the biological activities of this compound is multifaceted. It is believed to interact with specific molecular targets within cells, including:

- Enzyme Inhibition : The chloro group enhances binding affinity to target enzymes.

- Receptor Modulation : The phenyl group allows for interaction with various receptors involved in signaling pathways.

- Cell Cycle Regulation : Induction of apoptosis through modulation of key proteins involved in cell survival.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Phenylthiazole | Lacks chloro group | Moderate anticancer activity |

| 2-Aminothiazole | Basic amine instead of carboxylic acid | Antimicrobial activity |

| 2-Bromo-4-phenylthiazole | Bromine instead of chlorine | Similar but less potent |

This comparison highlights the enhanced biological activities attributed to the specific structural features of this compound .

Case Studies

A recent study demonstrated that derivatives of thiazole compounds, including analogs of this compound, exhibited promising results in clinical settings. For instance, a derivative showed significant efficacy against drug-resistant strains of Staphylococcus aureus, suggesting that modifications to the thiazole structure could lead to improved therapeutic agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-4-phenylthiazole-5-carboxylic acid with high purity?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving:

Cyclization : Condensation of substituted thiourea with α-chloroketones to form the thiazole core.

Functionalization : Introduction of the phenyl group at the 4-position through cross-coupling reactions (e.g., Suzuki-Miyaura).

Carboxylation : Hydrolysis or oxidation of a methyl ester precursor to yield the carboxylic acid moiety.

Key conditions include refluxing in polar aprotic solvents (e.g., DMSO, acetonitrile), inert atmospheres (N₂/Ar), and pH control to minimize side reactions. Post-synthesis, purification via column chromatography or recrystallization ensures high purity .

- Characterization : Validate structure using NMR (¹H/¹³C), HPLC (>95% purity), and LC-MS (to confirm molecular weight) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .

- Spectroscopy : ¹H NMR (in DMSO-d₆) identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole protons at δ 6.8–7.0 ppm). FT-IR confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS for exact mass determination (e.g., [M-H]⁻ ion at m/z 264.02) .

Q. How can researchers determine the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Monitor degradation via HPLC and track loss of parent compound.

- Photostability : Expose to UV light (320–400 nm) and assess changes in UV-Vis spectra.

- Humidity Sensitivity : Store at 75% relative humidity; analyze hygroscopicity using TGA .

Q. What are the key solubility properties of this compound in common solvents?

- Methodological Answer : Solubility is critical for formulation. Test in:

Q. How can researchers validate the compound’s identity when structural analogs are present?

- Methodological Answer : Use orthogonal techniques:

- X-ray Crystallography : Resolves positional isomerism (e.g., chlorine vs. phenyl orientation) .

- 2D NMR : COSY and HSQC distinguish between substituent positions on the thiazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (Pd 0.5–2 mol%), and solvent (DMF vs. THF) to identify optimal parameters.

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency.

- Workflow : Use inline FT-IR to monitor reaction progress and minimize byproducts .

Q. What strategies resolve contradictions in spectroscopic data between experimental and computational models?

- Methodological Answer :

- DFT Calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to identify discrepancies.

- Tautomer Analysis : Assess if keto-enol equilibria or protonation states explain shifts (e.g., carboxylic acid vs. carboxylate) .

Q. How can researchers investigate the compound’s binding interactions with biological targets?

- Methodological Answer :

- SPR (Surface Plasmon Resonance) : Immobilize target proteins on a sensor chip to measure binding kinetics (kₐ, kₑ).

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

- Molecular Docking : Use AutoDock Vina to predict binding poses and validate with mutagenesis studies .

Q. What approaches mitigate degradation during long-term storage in aqueous solutions?

- Methodological Answer :

Q. How can structural modifications improve the compound’s pharmacokinetic profile?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability (e.g., ethyl ester prodrug).

- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-phenyl position to modulate metabolic stability.

- Metabolic Screening : Use liver microsomes (human/rat) to identify major metabolites and guide derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.